molecular formula C9H18N2O3 B1360096 l-Alanyl-l-leucine CAS No. 3303-34-2

l-Alanyl-l-leucine

Cat. No. B1360096
CAS RN: 3303-34-2
M. Wt: 202.25 g/mol
InChI Key: RDIKFPRVLJLMER-BQBZGAKWSA-N
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Description

l-Alanyl-l-leucine is a dipeptide formed by the condensation of alanine and leucine. It belongs to the class of peptides and plays essential roles in various biological processes.



Synthesis Analysis

The synthesis of l-Alanyl-l-leucine can occur through several methods, including chemical synthesis and enzymatic reactions. Researchers have explored both solid-phase peptide synthesis (SPPS) and solution-phase synthesis to create this dipeptide. The choice of method depends on the desired purity, yield, and scalability.



Molecular Structure Analysis

The molecular structure of l-Alanyl-l-leucine consists of two amino acid residues linked by a peptide bond. The alanine (Ala) residue contributes its side chain (CH₃) and amino group (NH₂), while the leucine (Leu) residue adds its isobutyl side chain (CH(CH₃)₂) and amino group (NH₂). The peptide bond between these two residues is crucial for its stability and function.



Chemical Reactions Analysis

l-Alanyl-l-leucine can participate in various chemical reactions, including hydrolysis, oxidation, and enzymatic cleavage. Enzymes such as peptidases break down the peptide bond, releasing alanine and leucine. Additionally, it may undergo racemization or isomerization under specific conditions.



Physical And Chemical Properties Analysis


  • Solubility : l-Alanyl-l-leucine is generally soluble in water due to its polar nature.

  • Melting Point : The melting point of this dipeptide depends on its purity and crystalline form.

  • Stability : It is relatively stable under physiological conditions but may degrade over time.


Scientific Research Applications

  • Production of l-Alanyl-l-Glutamine by Immobilized Escherichia coli

    • Scientific Field : Applied Microbiology and Biotechnology .
    • Summary of Application : The production of l-Alanyl-l-Glutamine (Ala-Gln) by Escherichia coli expressing α-amino acid ester acyltransferase is a promising technical route due to its high enzyme activity .
    • Methods of Application : The immobilized E. coli expressing α-amino acid ester acyltransferase was applied for the continuous production of Ala-Gln. Four materials were selected as embedding medium for the whole cell entrapment of recombinant bacteria. Calcium alginate beads were found to be the most proper entrapment carrier for production of Ala-Gln .
    • Results or Outcomes : The immobilized cell could maintain a wider range of temperature/pH and better stability than free cell. The Ala-Gln by immobilization cell achieved the productivity of 2.79 mg/ (min*mL-CV) without intermittent time .
  • Production of l-Alanyl-l-Glutamine by Immobilized Pichia pastoris GS115

    • Scientific Field : Microbial Cell Factories .
    • Summary of Application : A new approach was developed to synthesize Ala-Gln by recombinant Escherichia coli OPA, which could overcome the disadvantages of traditional chemical synthesis .
    • Methods of Application : A recombinant Pichia pastoris (named GPA) with the original gene of α-amino acid ester acyltransferase (SsAet) from Sphingobacterium siyangensis SY1, was constructed to produce Ala-Gln .
    • Results or Outcomes : Under the optimum conditions, the Ala-Gln generation by GPAp realized the maximum molar yield of 63.5% and the catalytic activity of GPAp by agar embedding maintained extremely stable after 10 cycles .
  • Improvement of Human Lung Cell Functions

    • Scientific Field : Pulmonology .
    • Summary of Application : l-Alanyl-l-leucine was used to modify a perfusate, which improved human lung cell functions and extended porcine ex vivo lung perfusion .
    • Methods of Application : Steen solution, a commonly used ex vivo lung perfusion (EVLP) perfusate, was modified by adding l-Alanyl-l-leucine. The effects of this modified solution on basic cellular function were tested .
    • Results or Outcomes : The modified Steen solution improved cell migration and decreased apoptosis. It also reduced cold preservation and warm perfusion-induced apoptosis, enhanced GSH and HSP70 production, and inhibited IL-8 expression on an EVLP cell culture model .
  • Role in Muscle Anabolism

    • Scientific Field : Physiology .
    • Summary of Application : Leucine, one of the components of l-Alanyl-l-leucine, has been found to have anabolic effects on muscle and other tissues .
    • Methods of Application : Research has uncovered the mechanisms underlying Leucine’s anabolic effects on muscle and other tissues, including its ability to stimulate protein synthesis by activating the mTORC1 signaling pathway .
    • Results or Outcomes : The co-ingestion of carbohydrates and essential amino acids enhances Leucine’s anabolic effects .
  • Energy Support and Cytoprotection in Lung Tissue

    • Scientific Field : Pulmonology .
    • Summary of Application : Adding l-Alanyl-l-leucine to perfusate may provide additional energy support, anti-oxidant, and cytoprotective effects to lung tissue .
    • Methods of Application : Human lung epithelial cells and pulmonary microvascular endothelial cells were cultured, and the effects of Steen solution (commonly used EVLP perfusate) on basic cellular function were tested. Steen solution was modified based on screening tests in cell culture, and further tested with an EVLP cell culture model, on apoptosis, GSH, HSP70, and IL-8 expression .
    • Results or Outcomes : Adding l-Alanyl-l-leucine to Steen solution improved cell migration and decreased apoptosis. It also reduced cold preservation and warm perfusion-induced apoptosis, enhanced GSH and HSP70 production, and inhibited IL-8 expression on an EVLP cell culture model .
  • Regulating Animal Growth and Development

    • Scientific Field : Physiology .
    • Summary of Application : Leucine, a branched-chain amino acid, is essential in regulating animal growth and development .
    • Methods of Application : Recent research has uncovered the mechanisms underlying Leucine’s anabolic effects on muscle and other tissues, including its ability to stimulate protein synthesis by activating the mTORC1 signaling pathway .
    • Results or Outcomes : The co-ingestion of carbohydrates and essential amino acids enhances Leucine’s anabolic effects .

Safety And Hazards

l-Alanyl-l-leucine is considered safe for consumption, especially when derived from natural sources or produced using high-quality synthetic methods. However, like any compound, excessive intake or impurities may pose risks. Always follow recommended dosages and consult with a healthcare professional.


Future Directions

Research on l-Alanyl-l-leucine continues to explore its potential applications:



  • Investigate its role in metabolic pathways.

  • Assess its bioavailability and pharmacokinetics.

  • Explore its use as a dietary supplement or therapeutic agent.


properties

IUPAC Name

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-5(2)4-7(9(13)14)11-8(12)6(3)10/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIKFPRVLJLMER-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901316186
Record name L-Alanyl-L-leucine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Alanylleucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028691
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

l-Alanyl-l-leucine

CAS RN

3303-34-2
Record name L-Alanyl-L-leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3303-34-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-L-Alanyl-L-leucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003303342
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Record name L-Alanyl-L-leucine
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Record name N-L-alanyl-L-leucine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Alanylleucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028691
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
229
Citations
CH Görbitz - Acta Crystallographica Section C, 1999 - scripts.iucr.org
L-Ala-L-Leu, C9H18N2O3· 0.5 H2O, forms a crystal structure that is distinct from those of all other dipeptides with two hydrophobic residues. The most salient features are the thick …
Number of citations: 4 scripts.iucr.org
SN Gridchin, GG Gorboletova - Russian Journal of General Chemistry, 2008 - Springer
… We found the corresponding data [1] only for Lalanyl-L-leucine at I 0.1 (KNO3) and T 298.15 K: ΔdisH(H2L+) = –1.0, ΔdisH(HL) = 44.68 kJ mol–1. …
Number of citations: 5 link.springer.com
M Das, AN Radhakrishnan - Biochemical Journal, 1973 - portlandpress.com
… 0.5mM for L-alanyl-L-leucine), … L-alanyl-L-leucine was obtained by determining theapparent Km values of the four glycyl peptides in the presence of 1 mm- and 2.5mML-alanyl-L-leucine…
Number of citations: 62 portlandpress.com
H Kihara, EE Snell - Journal of Biological Chemistry, 1952 - cabdirect.org
… Peptides containing tyrosine or D-alanine had no activity; all those containing L-alanine had some activity; L-alanyl-L-leucine and L-alanyl-L-valine had the greatest. The peptides of D-…
Number of citations: 100 www.cabdirect.org
LS Izotova, AY Strongin, LN Chekulaeva… - Journal of …, 1983 - Am Soc Microbiol
… Halobacterium protease activity was determined by measuring p-nitroaniline liberation from the water-soluble substrate L-pyroglutamyl-Lalanyl-L-alanyl-L-leucine-p-nitroanilide (Pyr-Ala…
Number of citations: 134 journals.asm.org
M Das, AN Radhakrishnan - Biochemical Journal, 1975 - portlandpress.com
… L-Alanyl-L-leucine and L-lysyl-L-phenylalanine were strong inhibitors, whereas L-glutamyl-L-glutamic acid, glycyl-L-proline and L-prolyl-glycine were less potent inhibitors. The results …
Number of citations: 54 portlandpress.com
H Kumar, M Singla, R Jindal - Journal of Molecular Liquids, 2014 - Elsevier
… l-alanyl-l-alanine, l-alanyl-l-valine, and l-alanyl-l-leucine in situ conditions. The temperature chosen for the present study is our body temperature that is 37 C and 5 C higher and lower …
Number of citations: 16 www.sciencedirect.com
WJ Polglase, EL Smith - Journal of the American Chemical …, 1949 - ACS Publications
… The preparation of L-alanyl-Lleucine is given in detail since this compound has not been previously synthesized by the carbobenzoxy method. The preparation of L-leucyl-Lalanine and …
Number of citations: 36 pubs.acs.org
D Gross, G Grodsky - Journal of the American Chemical Society, 1955 - ACS Publications
… 120 180-185 99.1 0.5 15.7 15.8 Glycyl-glycine 190-200 30.0 0.7 Present Glycyl-L-leucine 180-215' 98 1.0 14.9 15.0 7 DL-Leucyl-glycine 165-210' 99 1.3 14.9 14.8 4 L-Alanyl-L-leucine …
Number of citations: 94 pubs.acs.org
G Wiseman - The Journal of Physiology, 1977 - Wiley Online Library
… In contrast, superficial (perhaps even surface) hydrolysis seems to occur with L‐alanyl‐L‐alanine, L‐leucly‐L‐leucine, glycyl‐L‐alanine, L‐alanyl‐L‐leucine, L‐leucyl‐L‐alanine and …
Number of citations: 13 physoc.onlinelibrary.wiley.com

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